molecular formula C7H8FNO B151750 (5-Amino-2-fluorophenyl)methanol CAS No. 84832-00-8

(5-Amino-2-fluorophenyl)methanol

Cat. No.: B151750
CAS No.: 84832-00-8
M. Wt: 141.14 g/mol
InChI Key: NBVPTQRFNRBXGB-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a methanol group (-CH2OH).

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reduction of a nitro compound to an amino compound, followed by fluorination and subsequent reduction to introduce the methanol group .

Industrial Production Methods: Industrial production of (5-Amino-2-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-fluorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Amino-2-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: (5-Amino-2-fluorophenyl)methanol is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, along with a methanol group. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPTQRFNRBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372214
Record name (5-amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84832-00-8
Record name (5-amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-2-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-2-fluorophenyl)methanol
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Reactant of Route 5
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Reactant of Route 6
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